molecular formula C21H17N5O B1376873 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol CAS No. 533928-74-4

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol

Cat. No.: B1376873
CAS No.: 533928-74-4
M. Wt: 355.4 g/mol
InChI Key: MEOBATHMTGFVOA-UHFFFAOYSA-N
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Description

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol is a complex organic compound that features a pyridine ring substituted with two benzimidazole groups This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol typically involves the reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of polyphosphoric acid . This reaction can also be carried out using phosphorus oxide or hydrochloric acid under microwave irradiation to improve yields . Another method involves the use of pyridine-2,6-dicarbaldehyde instead of pyridine-2,6-dicarboxylic acid, although this approach generally results in lower yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol is unique due to the presence of both methyl groups on the benzimidazole rings and a hydroxyl group on the pyridine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-bis(1-methylbenzimidazol-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c1-25-18-9-5-3-7-14(18)23-20(25)16-11-13(27)12-17(22-16)21-24-15-8-4-6-10-19(15)26(21)2/h3-12H,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOBATHMTGFVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743244
Record name 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533928-74-4
Record name 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 2
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 3
Reactant of Route 3
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 4
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 5
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 6
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol

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